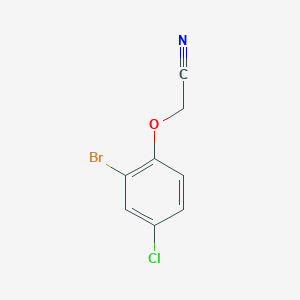

2-(2-Bromo-4-chlorophenoxy)acetonitrile

Description

Contextualization of Halogenated Aryloxyacetonitriles in Contemporary Chemical Research

Halogenated aryloxyacetonitriles are a class of organic molecules characterized by an aryloxy group (a phenyl ring attached to an oxygen atom) which is substituted with one or more halogen atoms, and an acetonitrile (B52724) group (-CH2CN) linked to the oxygen. The presence of halogens (such as bromine and chlorine) and the nitrile functional group imparts distinct electronic and lipophilic properties to these molecules. This has made them attractive scaffolds in various fields of chemical research, particularly in the development of agrochemicals and pharmaceuticals.

Research into related structures, such as aryloxyacetic acids, has shown that these compounds can exhibit significant biological activities, including herbicidal properties. For instance, a series of aryloxyacetic acid derivatives have been synthesized and identified as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial target for herbicides. matrixscientific.com The introduction of halogen atoms to the aromatic ring has been shown to influence the efficacy and selectivity of these compounds. matrixscientific.com Furthermore, the broader family of halogenated organic compounds is well-represented in medicinal chemistry, with many exhibiting antimicrobial properties. patsnap.com The inclusion of halogen atoms can enhance the biological activity of molecules and in some cases, help to overcome antimicrobial resistance. patsnap.com

Significance of the 2-(2-Bromo-4-chlorophenoxy)acetonitrile Structural Motif

The structural motif of this compound is notable for its specific arrangement of substituents on the phenyl ring. The presence of a bromine atom at the ortho position and a chlorine atom at the para position relative to the oxyacetonitrile group creates a distinct electronic and steric environment. This specific substitution pattern is a key determinant of the molecule's potential interactions with biological targets.

While detailed research findings specifically for this compound are not extensively available in public literature, the significance of its structural components can be inferred from studies on analogous compounds. For example, the herbicidal activity of phenoxy-based compounds is known to be sensitive to the nature and position of substituents on the aromatic ring. researchgate.netorgsyn.org The combination of a bromo and a chloro substituent is a common strategy in the design of bioactive molecules to modulate their lipophilicity and metabolic stability.

Current Research Perspectives on this compound and Analogues

Current research on aryloxyacetonitrile analogues is largely focused on the synthesis of new derivatives and the evaluation of their biological activities. A common synthetic route to aryloxyacetonitriles involves the reaction of a substituted phenol (B47542) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). patsnap.comorgsyn.org For instance, a general method for preparing bromoacetonitrile from chloroacetonitrile has been developed, which is a key reagent in the synthesis of these compounds. patsnap.com

While specific herbicidal or antimicrobial data for this compound is not readily found, the broader class of halogenated phenoxy compounds continues to be an active area of investigation. For example, studies on other halogenated molecules have demonstrated their potential as antimicrobial agents. chemicalbook.com Research into the synthesis and herbicidal activity of various aryloxyphenoxypropionamides and aryloxyacetic acid derivatives highlights the ongoing effort to develop new and effective agrochemicals. matrixscientific.comresearchgate.netorgsyn.org These studies provide a strong rationale for the continued investigation of compounds like this compound to explore their potential biological activities.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 951918-87-9 | C8H5BrClNO | 246.50 |

| 2-(4-Bromo-2-chlorophenoxy)acetonitrile | 951918-41-5 | C8H5BrClNO | 246.50 |

| 2-Bromo-4-chloropyridine | 22918-01-0 | C5H3BrClN | 192.44 |

| 2-(2-bromo-4-nitrophenyl)acetonitrile | Not Available | C8H5BrN2O2 | Not Available |

| Chloroacetonitrile | 107-14-2 | C2H2ClN | 75.50 |

| Bromoacetonitrile | 590-17-0 | C2H2BrN | 119.95 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANRULWSKRQLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, providing detailed information about the connectivity and structure of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 2-(2-Bromo-4-chlorophenoxy)acetonitrile is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The three protons on the substituted phenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they would form a complex splitting pattern. The proton at C6 (adjacent to the ether linkage) would likely be a doublet, the proton at C5 would be a doublet of doublets, and the proton at C3 would be a doublet. The methylene (B1212753) protons (-O-CH₂-CN) are chemically equivalent and are expected to produce a sharp singlet, anticipated in the region of δ 4.8-5.2 ppm, shifted downfield by the adjacent electronegative oxygen atom and nitrile group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show eight unique carbon signals. The nitrile carbon (-C≡N) is expected to appear around δ 115-117 ppm. The methylene carbon (-CH₂-) signal would likely be found around δ 55-65 ppm. The six aromatic carbons would have shifts determined by the electronic effects of the bromo, chloro, and cyanomethoxy substituents. The carbon atom attached to the ether oxygen (C1) would be the most deshielded of the aromatic carbons, appearing significantly downfield. The carbons bonded to bromine (C2) and chlorine (C4) would also be downfield, while the remaining carbons (C3, C5, C6) would appear at higher field strengths.

Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (C3-H) | Doublet, ~7.6 | ~116 |

| Aromatic-H (C5-H) | Doublet of Doublets, ~7.3 | ~130 |

| Aromatic-H (C6-H) | Doublet, ~7.0 | ~115 |

| Methylene (-CH₂-) | Singlet, ~5.0 | ~60 |

| Nitrile (-CN) | Not Applicable | ~116 |

| Aromatic C-O (C1) | Not Applicable | ~152 |

| Aromatic C-Br (C2) | Not Applicable | ~114 |

| Aromatic C-Cl (C4) | Not Applicable | ~128 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. chemguide.co.uk The molecular formula for this compound is C₈H₅BrClNO.

The presence of both bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will produce a highly characteristic isotopic cluster for the molecular ion. This would result in a pattern of four peaks: M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with the [M+2]⁺ peak typically being the most intense in the cluster.

Fragmentation of aryl ethers in a mass spectrometer often involves cleavage of the bonds adjacent to the ether oxygen. libretexts.orgscribd.comwhitman.edu The primary fragmentation pathways for this molecule are predicted to be:

Cleavage of the ether C-O bond: Loss of the cyanomethoxy group (·OCH₂CN) to form the 2-bromo-4-chlorophenyl cation.

Cleavage of the O-CH₂ bond: This is a very common fragmentation for aryl ethers, leading to the formation of a stable bromochlorophenoxy radical and a cyanomethyl cation ([CH₂CN]⁺) at m/z 40, or more likely, the formation of the bromochlorophenoxy cation ([C₆H₃BrClO]⁺) through the loss of a neutral ·CH₂CN radical. whitman.edu

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for ⁷⁹Br, ³⁵Cl) |

| [C₈H₅⁷⁹Br³⁵ClNO]⁺ | Molecular Ion (M⁺) | 243 |

| [C₈H₅⁸¹Br³⁵ClNO]⁺ / [C₈H₅⁷⁹Br³⁷ClNO]⁺ | M+2 Peak | 245 |

| [C₈H₅⁸¹Br³⁷ClNO]⁺ | M+4 Peak | 247 |

| [C₆H₃BrClO]⁺ | Loss of ·CH₂CN | 205 |

| [CH₂CN]⁺ | Cyanomethyl cation | 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. masterorganicchemistry.com For this compound, the key expected absorption bands are:

Nitrile (C≡N) Stretch: A sharp and distinct peak of medium intensity is expected in the range of 2240-2260 cm⁻¹.

Aryl-Alkyl Ether (C-O-C) Stretches: Two characteristic bands are anticipated. The asymmetric C-O-C stretch should appear as a strong band around 1220-1270 cm⁻¹, and the symmetric stretch would be found near 1020-1070 cm⁻¹.

Aromatic C=C Stretches: Several peaks of varying intensity would be present in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene (B151609) ring.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

Halogen Stretches (C-Br, C-Cl): The carbon-halogen bonds will produce strong absorption bands in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3050 - 3150 |

| Methylene | C-H stretch | 2850 - 2960 |

| Nitrile | C≡N stretch | 2240 - 2260 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aryl-Alkyl Ether | Asymmetric C-O-C stretch | 1220 - 1270 |

| Aryl-Alkyl Ether | Symmetric C-O-C stretch | 1020 - 1070 |

| Aryl Halide | C-Br stretch | 500 - 600 |

| Aryl Halide | C-Cl stretch | 680 - 800 |

X-ray Crystallographic Analysis of Related Chemical Structures

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related compounds, such as substituted phenoxy phthalonitriles, provides a clear framework for understanding its potential solid-state characteristics. nih.gov

Elucidation of Solid-State Molecular Conformations

A single-crystal X-ray diffraction study would unambiguously determine the molecule's conformation. Key structural parameters that would be elucidated include the planarity of the aromatic ring and the precise bond angles and lengths of all constituent atoms. Of particular interest would be the torsional or dihedral angle between the plane of the 2-bromo-4-chlorophenyl ring and the attached cyanomethoxy group (-O-CH₂-CN). In related structures like 4-(2-methoxyphenoxy)phthalonitrile, the phenoxy and phthalonitrile (B49051) rings are oriented at a significant dihedral angle of 66.61 (5)°. nih.gov A similar non-planar conformation would be expected for this compound to minimize steric hindrance.

Analysis of Intermolecular Interactions and Crystal Packing

Crystallography reveals how individual molecules arrange themselves into a stable, repeating lattice. This crystal packing is governed by a network of non-covalent intermolecular forces. For this molecule, several interactions would be anticipated to direct the packing arrangement:

Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms could form stabilizing halogen bonds with nucleophilic atoms on adjacent molecules, such as the nitrogen of the nitrile group or the ether oxygen.

Dipole-Dipole Interactions: Significant molecular dipoles arising from the polar C-O, C-Cl, C-Br, and C≡N bonds would lead to strong dipole-dipole interactions that play a major role in the crystal packing.

Potential Crystallographic Data from Analysis of this compound

| Parameter | Information Provided | Example from Analogue nih.gov |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. | N/A (Specific to compound) |

| Space Group | Symmetry of the crystal lattice. | N/A (Specific to compound) |

| Bond Lengths/Angles | Precise measurements of all covalent bonds and angles. | N/A (Specific to compound) |

| Dihedral Angles | Defines the 3D shape and conformation of the molecule. | Phenyl rings twisted by 66-84°. |

| Intermolecular Contacts | Identifies non-covalent interactions like halogen bonds and π-stacking. | Short C-H···N and C-H···O contacts dictate packing. |

Research Applications and Potential Areas of Development

Applications in Medicinal Chemistry and Drug Discovery

The quest for new therapeutic agents is a driving force in chemical research. The structural motif of 2-(2-bromo-4-chlorophenoxy)acetonitrile presents a valuable starting point for the design and synthesis of novel drug candidates.

In drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The this compound framework, with its reactive nitrile group and halogenated aromatic ring, serves as a versatile scaffold. Medicinal chemists can modify this core to create a diverse range of derivatives. This process of generating a library of related compounds is crucial for identifying "lead" compounds—molecules that show promising biological activity and can be further optimized to develop new drugs. The synthesis of bioactive heterocyclic compounds, which are common in many drug structures, can be initiated from such versatile starting materials. cem.comsemanticscholar.orgethernet.edu.et

While direct patent filings for drugs derived specifically from this compound are not extensively documented in the public domain, the general class of phenoxyacetonitrile (B46853) derivatives has been a subject of interest in pharmaceutical patent literature. biorxiv.orgnih.govcriver.com The exploration of such scaffolds is a key strategy in identifying novel intellectual property in the competitive landscape of drug development.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Chemical Transformation | Desired Outcome |

| Nitrile Group | Hydrolysis to carboxylic acid, reduction to amine, cycloaddition reactions | Introduction of new functional groups, formation of heterocyclic rings |

| Bromo Substituent | Cross-coupling reactions (e.g., Suzuki, Heck) | Introduction of aryl or alkyl groups to explore new binding interactions |

| Chloro Substituent | Nucleophilic aromatic substitution | Modulation of electronic properties and metabolic stability |

This table is illustrative and based on general principles of medicinal chemistry.

Scaffold hopping is a powerful technique in medicinal chemistry where the core structure of a known active compound is replaced with a different, often structurally distinct, scaffold to discover new chemotypes with similar or improved biological activity. nih.govnih.govchemrxiv.org This strategy can lead to compounds with better pharmacokinetic properties, novel intellectual property, and potentially different side-effect profiles.

Starting from a known bioactive molecule with a phenoxyacetic acid or a related core, chemists can use computational and synthetic methods to identify and create novel scaffolds that mimic the key pharmacophoric features. While specific examples of scaffold hopping originating directly from this compound are not yet prevalent in published literature, the principle is a cornerstone of modern drug design. dundee.ac.uknih.govuchicago.edu For instance, a research program aimed at developing proteasome inhibitors utilized an extensive scaffold-hopping exercise to move from a lead compound with poor properties to a preclinical candidate with improved solubility and reduced toxicity. dundee.ac.uk

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. nih.govnih.gov They are invaluable tools for studying biological processes and for validating new drug targets. The this compound structure can be adapted to create such probes. For example, the nitrile group or other parts of the molecule can be modified to attach a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, without significantly altering the binding affinity for the target protein. nih.gov

The design of these probes requires a careful balance between maintaining biological activity and incorporating the necessary reporter functionalities. nih.gov The development of a biotinylated chemical probe, for instance, allows researchers to "fish out" the target protein from a complex cellular mixture, enabling its identification and further study. nih.gov

Potential in Agrochemical Science

The search for effective and selective herbicides and pesticides is critical for modern agriculture. The phenoxyacetic acid class of herbicides, for example, has a long history of successful use. The structural similarity of this compound to these established agrochemicals makes it a compound of interest for developing new crop protection agents.

Substituted phenoxybenzonitriles have been investigated for their herbicidal properties. A US patent, for instance, describes the use of such compounds for both pre- and post-emergence control of various weeds. google.com The data from this patent indicates that compounds with this general structure exhibit a broad range of herbicidal activity against common weeds like crabgrass, foxtail, and pigweed. google.com While this patent does not specifically name this compound, it provides strong evidence for the potential of this class of compounds in herbicide development. Further research could involve synthesizing and testing derivatives of this compound to optimize their herbicidal efficacy and crop selectivity. researchgate.net

Table 2: Herbicidal Activity of Substituted Phenoxybenzonitriles (Illustrative Data)

| Weed Species | Pre-Emergence Control (%) | Post-Emergence Control (%) |

| Crabgrass | 80 | 70 |

| Yellow Foxtail | 90 | 85 |

| Pigweed | 75 | 60 |

This data is representative of the type of information found in agrochemical research and patents and is not specific to this compound. google.com

Beyond herbicides, the core structure of this compound could be explored for other pesticidal activities, such as insecticidal or fungicidal properties. The synthesis of derivatives and subsequent biological screening against a panel of agricultural pests is a standard approach in the agrochemical industry. The introduction of different substituents on the phenyl ring and modifications of the acetonitrile (B52724) group can lead to compounds with novel modes of action or improved activity against resistant pest populations. For example, the synthesis of derivatives of a phenalenone scaffold has yielded compounds with promising insecticidal and fungicidal activities. researchgate.net This highlights the potential for discovering new pesticidal agents by exploring novel chemical scaffolds.

Advanced Materials Science Research

The presence of electron-withdrawing groups (bromo, chloro, and nitrile) and an ether linkage makes this compound an interesting candidate for the development of advanced materials. These functional groups can influence the electronic properties, reactivity, and stability of resulting materials, making the compound a target for synthetic exploration in materials science.

While specific studies on the application of this compound in organic electronics are not prominent, the constituent parts of the molecule are frequently found in materials developed for these purposes. Halogenated aromatic compounds are widely used in the design of organic semiconductors and materials for photovoltaic cells. The introduction of bromine and chlorine atoms can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic materials, which is a critical factor in the performance of organic electronic devices. For instance, halogen bonding can enhance intermolecular interactions, promoting ordered packing in the solid state, which is beneficial for charge transport in organic field-effect transistors (OFETs).

The phenoxyacetonitrile moiety itself is a structural element that can be incorporated into larger conjugated systems. The nitrile group is a strong electron-withdrawing group that can be used to tune the electron-accepting properties of a molecule. This is particularly relevant in the design of n-type organic semiconductors and acceptor materials for organic photovoltaic (OPV) cells. Although direct research on this compound is limited, the investigation of related compounds provides a strong rationale for its potential in this field.

For example, research on other halogenated nitriles has shown their utility. A related compound, 4-bromo-benzonitrile, has been effectively used as a surface passivating agent to enhance the performance and stability of perovskite solar cells. ias.ac.in This suggests that the bromo- and nitrile-functionalized aromatic structure of this compound could potentially be explored for similar interface engineering applications in photovoltaic devices.

Table 1: Properties and Applications of Structurally Related Compounds in Organic Electronics

| Compound Name | Key Structural Features | Investigated Application | Observed Effect |

| 4-Bromo-benzonitrile | Bromine and nitrile on a benzene (B151609) ring | Perovskite Solar Cells | Surface passivation, improved efficiency and stability ias.ac.in |

| Halogenated Phenylcyanoacrylates | Halogen-substituted phenyl and cyanoacrylate groups | Copolymerization for optical materials | High reactivity towards copolymerization, potential for tuning refractive index |

| Bromo-substituted Organic Molecules | Bromine on aromatic cores | Organic Field-Effect Transistors (OFETs) | Can influence molecular packing and charge transport |

This table presents data on compounds structurally related to this compound to illustrate potential research directions, as direct data on the subject compound is limited.

The chemical structure of this compound suggests its potential as a monomer or a precursor to a monomer for the synthesis of novel polymers. The nitrile group can undergo various chemical transformations, including hydrolysis, reduction, or cycloaddition reactions, to create different polymerizable functionalities. Furthermore, the aromatic bromine and chlorine atoms provide sites for cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for the synthesis of conjugated polymers. These polymers are the cornerstone of many applications in organic electronics, including light-emitting diodes and sensors.

Chemical suppliers have categorized this compound as a "Polymer Science Material Building Block," which supports its potential utility in this area. researchgate.net The presence of the phenoxy ether linkage can impart a degree of flexibility to a polymer backbone, which can be advantageous for solubility and processing of the final material.

Studies on the copolymerization of structurally similar compounds, such as halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates, with monomers like styrene (B11656) have demonstrated the successful incorporation of halogenated cyano-containing units into polymer chains. chemrxiv.org This indicates that the reactive sites on this compound could be exploited in similar polymerization schemes to create functional polymers with tailored properties.

Table 2: Potential Polymerization Reactions Involving this compound Moieties

| Reaction Type | Functional Group Involved | Potential Polymer Product | Potential Application of Polymer |

| Cross-Coupling (e.g., Suzuki, Stille) | C-Br, C-Cl bonds | Conjugated Polymers | Organic electronics, sensors |

| Nitrile Group Transformation followed by Polymerization | -C≡N | Poly(amides), Poly(amines) | High-performance materials |

| Polycondensation | Activated aromatic ring | Poly(ether sulfone) or similar | Engineering thermoplastics |

Theoretical and Computational Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for estimating the affinity and interaction patterns between a ligand and its target. For 2-(2-Bromo-4-chlorophenoxy)acetonitrile, molecular docking simulations would be employed to predict its binding mode within the active site of various enzymes or receptors.

In such simulations, the this compound molecule would be placed in the binding pocket of a target protein, and its various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, would be analyzed. For instance, the bromine and chlorine atoms on the phenyl ring could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. acs.org

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. acs.org MD simulations provide a more realistic representation of the system by incorporating solvent effects and allowing for flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies, which provide a more accurate estimation of binding affinity.

A hypothetical molecular docking study of this compound against a putative protein target might yield results such as those presented in Table 1. This table illustrates the types of interactions and energy scores that are typically reported.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |

| Thr183 | Hydrogen Bond (with nitrile) | ||

| Tyr204 | Halogen Bond (with Br) | ||

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Pi-Alkyl, Pi-Sigma |

| Ser530 | Hydrogen Bond (with ether O) | ||

| Leu352 | Hydrophobic |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic properties of a molecule. nih.govnih.gov For this compound, DFT calculations could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the ether linkage, and positive potential around the hydrogen atoms.

Table 2: Calculated Electronic Properties for a Structurally Similar Compound (e.g., a Dichlorophenoxyacetic acid) based on DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Note: These are representative values for a related compound class and not specific to this compound. nih.gov

Computational Approaches for Predicting Molecular Interactions and Reactivity

Computational methods can also be used to predict the reactivity of this compound and its interactions with other molecules. Quantitative Structure-Activity Relationship (QSAR) studies, for example, correlate variations in the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a QSAR model for a class of phenoxyacetonitrile (B46853) derivatives, the activity of this compound could be predicted based on its physicochemical properties or calculated molecular descriptors.

Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the electrophilicity index, can provide further insights into the molecule's reactivity. nih.gov These descriptors help in understanding the global reactivity of the molecule. Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

The presence of the electron-withdrawing nitrile group and the halogen atoms on the aromatic ring will significantly influence the reactivity of the molecule, particularly for nucleophilic aromatic substitution reactions. numberanalytics.commasterorganicchemistry.com

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods.

The results of a conformational analysis are often presented as a potential energy surface or landscape, which shows the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformations, while the saddle points represent transition states between conformations. Understanding the preferred conformation is important as it can dictate how the molecule interacts with biological targets. Studies on similarly substituted cyclic and acyclic systems can provide a framework for understanding the likely conformational preferences of this molecule. youtube.comumich.edu

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2-bromo-4-chlorophenoxy)acetonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution between 2-bromo-4-chlorophenol and chloroacetonitrile under alkaline conditions. Key variables include:

- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents (e.g., DMF, acetone) to deprotonate the phenol and drive the reaction .

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation (e.g., hydrolysis of nitrile groups).

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yields range from 50–75%, depending on stoichiometric ratios and solvent polarity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR : H and C NMR confirm the phenoxy linkage and nitrile group. The aromatic protons at C-2 (bromo) and C-4 (chloro) show distinct splitting patterns due to substituent electronegativity .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for verifying steric effects of bromo/chloro substituents. ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity .

- Mass spectrometry : High-resolution ESI-MS identifies isotopic clusters for bromine (Br/Br) and chlorine (Cl/Cl), aiding in molecular formula confirmation .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., dipole moments, reactivity)?

Answer:

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Methodological steps include:

- Solvent correction : Use COSMO-RS or SMD models to account for solvation in computational studies .

- Experimental validation : Compare computed dipole moments with Stark splitting measurements in IR/Raman spectra.

- Reactivity studies : Kinetic assays under controlled conditions (e.g., anhydrous vs. humid environments) clarify substituent electronic effects on nitrile reactivity .

Advanced: What strategies optimize crystallographic refinement for this compound when twinning or disorder is present?

Answer:

- Twinning : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twin domains, adjusting HKLF5 format for scaled data .

- Disordered substituents : Apply PART/SUMP restraints to bromo/chloro atoms, and use ISOR/DFIX commands to maintain reasonable thermal parameters .

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve anomalous dispersion for heavy atoms (Br/Cl) .

Basic: What safety protocols are critical for handling this compound given its hazardous properties?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and moisture .

- Spill response : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent nitrile hydrolysis to toxic HCN .

Advanced: How do electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Buchwald-Hartwig amination : The electron-withdrawing chloro group activates the aryl bromide for Pd-catalyzed coupling, but steric hindrance at C-2 may reduce turnover. Use XPhos ligands to enhance selectivity .

- Suzuki-Miyaura : Bromo substituents show higher reactivity than chloro in Pd-mediated couplings. Competitive debromination can occur; monitor via H NMR and adjust catalyst loading (e.g., 2 mol% Pd(OAc)₂) .

Basic: What environmental persistence data exist for this compound, and how are degradation pathways studied?

Answer:

- Hydrolysis : Under alkaline conditions (pH > 10), the nitrile group hydrolyzes to carboxylic acid, reducing toxicity. Half-life at pH 7 is ~30 days .

- Photolysis : UV-Vis studies (λ = 254 nm) show cleavage of the C-Br bond, forming 4-chlorophenoxyacetonitrile as a primary photoproduct .

- Microbial degradation : Use OECD 301F tests with activated sludge; LC-MS identifies metabolites like 2-hydroxy-4-chlorophenoxyacetonitrile .

Advanced: How can substituent effects be quantified to predict biological activity (e.g., enzyme inhibition)?

Answer:

- QSAR models : Calculate Hammett σ constants (σ_Br = +0.26, σ_Cl = +0.23) to correlate electronic effects with IC₅₀ values.

- Docking studies : Molecular dynamics (e.g., AutoDock Vina) simulate interactions with target enzymes (e.g., cytochrome P450), highlighting steric clashes from ortho-bromo substituents .

- In vitro assays : Compare inhibitory potency against analogues (e.g., 2-chloro-4-bromo derivatives) to isolate substituent contributions .

Basic: What are the thermal stability thresholds, and how are decomposition products characterized?

Answer:

- TGA/DSC : Decomposition onset at ~180°C releases HBr and HCl, detected via FTIR gas-phase analysis .

- Pyrolysis-GC/MS : Identifies 4-chlorophenol and acetonitrile as major fragments above 200°C .

- Safety note : Avoid heating above 150°C without pressure relief due to exothermic decomposition .

Advanced: What computational methods validate crystallographic data for this compound’s polymorphs?

Answer:

- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular interactions (e.g., Br⋯Cl contacts) driving polymorphism .

- DFT energy minimization : Compare lattice energies of predicted vs. observed polymorphs using CASTEP or VASP .

- Rietveld refinement : For powder XRD data, use TOPAS-Academic to model preferred orientation effects in polycrystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.